An In-depth Technical Guide on the Fundamental Properties of Indium Arsenide (InAs)
An In-depth Technical Guide on the Fundamental Properties of Indium Arsenide (InAs)
Indium Arsenide (InAs) is a III-V binary semiconductor compound that has garnered significant attention within the scientific and research communities. Its unique combination of a narrow direct bandgap, exceptionally high electron mobility, and a small electron effective mass makes it a critical material for advanced electronic and optoelectronic applications.[1][2] This guide provides a detailed overview of the core physical, electronic, optical, and thermal properties of InAs, supplemented with experimental protocols for its characterization.
Crystal and Mechanical Properties
Indium arsenide crystallizes in the zincblende cubic structure.[1][3] This structure consists of two interpenetrating face-centered cubic (FCC) sublattices, one of indium and one of arsenic, displaced from each other by one-quarter of the body diagonal.[2][4] Each atom is tetrahedrally bonded to four atoms of the other element.
Table 1: Crystal and Mechanical Properties of Indium Arsenide
| Property | Value | Temperature (K) | Reference(s) |
| Crystal Structure | Zincblende (Cubic) | - | [1] |
| Lattice Constant (a) | 6.058 Å | 300 | [1][5] |
| Density | 5.67 g/cm³ | 300 | [1][6] |
| Melting Point | 942 °C (1215 K) | - | [6] |
| Bulk Modulus | 5.7 - 5.8 x 10¹¹ dyn/cm² | 300 | [7] |
| Debye Temperature | ~270-280 K | 300 | [7][8] |
| Molar Mass | 189.740 g/mol | - | [6] |
Electronic Properties
InAs is a direct bandgap semiconductor, meaning the minimum of the conduction band and the maximum of the valence band occur at the same point in the Brillouin zone (the Γ point).[5][6] This property allows for efficient absorption and emission of photons, making it ideal for optoelectronic devices.[1] It is particularly renowned for having one of the highest electron mobilities among all semiconductor materials.[5][6]
Table 2: Key Electronic Properties of Indium Arsenide
| Property | Value | Temperature (K) | Reference(s) |
| Bandgap Energy (Eg) | 0.354 - 0.36 eV | 300 | [1][6][9] |
| Bandgap Energy (Eg) | 0.40 eV | 77 | [5] |
| Temperature Dependence of Eg (0-300K) | Eg(T) = 0.415 - 2.76x10⁻⁴·T²/(T+83) (eV) | 0 - 300 | [9] |
| Electron Mobility (μe) | > 20,000 cm²/V·s | 300 | [1][5] |
| Electron Mobility (μe) | ~ 60,000 cm²/V·s | 77 | [5] |
| Hole Mobility (μh) | 100 - 460 cm²/V·s | 300 | [4][5] |
| Electron Effective Mass (mₑ) | 0.023 m₀ | 300 | [8] |
| Light Hole Effective Mass (mₗₕ) | 0.026 m₀ | 300 | [8] |
| Heavy Hole Effective Mass (mₕₕ*) | 0.41 m₀ | 300 | [8] |
| Intrinsic Carrier Concentration (nᵢ) | 1 x 10¹⁵ cm⁻³ | 300 | [9] |
| Electron Affinity | 4.9 eV | 300 | [5][8] |
Optical Properties
The direct bandgap of InAs dictates its strong interaction with light, particularly in the infrared spectrum.[1] It is used extensively in the fabrication of infrared detectors and diode lasers.[6]
Table 3: Optical Properties of Indium Arsenide at 300 K
| Property | Value | Wavelength/Energy | Reference(s) |
| Refractive Index (n) | ~3.51 | Infrared | [10] |
| Radiative Recombination Coefficient | 1.1 x 10⁻¹⁰ cm³/s | - | [10] |
| Absorption Coefficient (α) | > 10⁴ cm⁻¹ | Near band edge | [11] |
| Long-wave TO Phonon Energy | ~27 meV | - | [10] |
| Long-wave LO Phonon Energy | ~29 meV | - | [10] |
Thermal Properties
Understanding the thermal properties of InAs is crucial for device design, particularly for managing heat dissipation in high-power applications.
Table 4: Thermal Properties of Indium Arsenide
| Property | Value | Temperature (K) | Reference(s) |
| Thermal Conductivity (κ) | 0.27 W/(cm·K) | 300 | [6] |
| Specific Heat (Cp) | ~0.25 J/(g·°C) | 300 | [7] |
| Linear Expansion Coefficient (α) | 4.5 x 10⁻⁶ K⁻¹ | 300 | [12] |
Experimental Characterization Protocols
Characterizing the fundamental properties of InAs involves several key experimental techniques.
X-Ray Diffraction (XRD) for Crystal Structure Analysis
Objective: To determine the crystal structure, lattice constant, and crystalline quality of an InAs sample.[13]
Methodology:
-
Sample Preparation: An InAs single crystal or epitaxial layer is mounted on the goniometer of the diffractometer. The surface must be clean and flat.
-
Apparatus: A high-resolution X-ray diffractometer equipped with a monochromatic X-ray source (typically Cu Kα).
-
Measurement Procedure:
-
The sample is irradiated with the X-ray beam at various incident angles (θ).
-
A detector records the intensity of the diffracted X-rays at an angle of 2θ.
-
A common scan, known as a θ-2θ scan, is performed over a range of angles to detect diffraction peaks from different crystallographic planes (e.g., (004) planes for a wafer with a[14] orientation).[13]
-
-
Data Analysis:
-
The positions of the diffraction peaks are used to calculate the interplanar spacing (d) via Bragg's Law (nλ = 2d sinθ).
-
The lattice constant (a) is then calculated from the interplanar spacing and the Miller indices (h,k,l) of the corresponding planes.[13]
-
The width (FWHM) of the diffraction peaks provides information about the crystalline quality, strain, and defect density.
-
Photoluminescence (PL) Spectroscopy for Band Gap Determination
Objective: To measure the bandgap energy and assess the optical quality of InAs.[15]
Methodology:
-
Sample Preparation: The InAs sample is placed in a cryostat to allow for temperature-dependent measurements (e.g., from cryogenic temperatures to room temperature).[16]
-
Apparatus: A laser source with photon energy greater than the InAs bandgap, focusing optics, a spectrometer, and a sensitive detector (e.g., an InSb or MCT detector).
-
Measurement Procedure:
-
The laser beam is focused onto the sample surface, exciting electron-hole pairs.
-
These pairs recombine radiatively, emitting photons with energy corresponding to the bandgap.
-
The emitted light (photoluminescence) is collected and directed into the spectrometer, which separates the light by wavelength.
-
The detector measures the intensity of the light at each wavelength, generating a PL spectrum.
-
-
Data Analysis:
-
The peak position in the PL spectrum corresponds to the bandgap energy (Eg).[16]
-
The intensity of the peak is an indicator of the material's radiative efficiency and quality.
-
The shape and width of the peak can provide information about doping, defects, and alloy composition.
-
Hall Effect Measurement for Electronic Transport Properties
Objective: To determine the carrier type (n-type or p-type), carrier concentration, mobility, and resistivity of an InAs sample.
Methodology:
-
Sample Preparation: A square-shaped (van der Pauw geometry) or rectangular (Hall bar geometry) sample is prepared. Ohmic contacts are made at the corners (van der Pauw) or on dedicated arms (Hall bar).[17]
-
Apparatus: A constant current source, a high-impedance voltmeter, a magnet capable of producing a uniform magnetic field perpendicular to the sample, and a temperature-controlled sample holder.
-
Measurement Procedure:
-
Resistivity: A known current (I) is passed through two adjacent contacts, and the voltage (V) is measured across the other two contacts. This is repeated for different contact configurations to calculate the sheet resistance and resistivity.
-
Hall Voltage: The sample is placed in a uniform magnetic field (B) perpendicular to its surface. A current (I) is passed along one axis of the sample.
-
The magnetic field exerts a Lorentz force on the charge carriers, causing them to accumulate on one side of the sample. This creates a transverse voltage, the Hall Voltage (Vₕ), which is measured across the other axis.
-
-
Data Analysis:
-
The Hall coefficient (Rₕ) is calculated as Rₕ = (Vₕ · t) / (I · B), where t is the sample thickness.
-
The carrier concentration (n or p) is determined from n = -1 / (e · Rₕ) for electrons or p = 1 / (e · Rₕ) for holes, where e is the elementary charge.
-
The Hall mobility (μ) is calculated using the measured resistivity (ρ) as μ = |Rₕ| / ρ.
-
Conclusion
Indium Arsenide stands out as a high-performance semiconductor with a compelling set of fundamental properties. Its direct and narrow bandgap, combined with exceptional electron transport characteristics, solidifies its role in the development of next-generation infrared detectors, high-speed transistors, and quantum computing components.[1][6] A thorough understanding and precise characterization of its core properties, using the experimental methods outlined, are essential for leveraging its full potential in advanced technological applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Crystal Structure of ZB (zinc-blende) Indium Arsenide_Chemicalbook [chemicalbook.com]
- 3. lampz.tugraz.at [lampz.tugraz.at]
- 4. powerwaywafer.com [powerwaywafer.com]
- 5. lab.semi.ac.cn [lab.semi.ac.cn]
- 6. Indium arsenide - Wikipedia [en.wikipedia.org]
- 7. Thermal properties of Gallium Indium Arsenide Antimonide (GaInAsSb) [ioffe.ru]
- 8. Basic Parameters of Indium Arsenide (InAs) [ioffe.ru]
- 9. Band structure and carrier concentration of Indium Arsenide (InAs) [ioffe.ru]
- 10. Optical properties of Indium Arsenide (InAs) [ioffe.ru]
- 11. researchgate.net [researchgate.net]
- 12. Thermal properties of Indium Arsenide (InAs) [ioffe.ru]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Hall Effect Setup | Semiconductor Physics Lab Equipment [nvistech.com]
